4,7,8-Trichloro-2-phenylquinoline
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Overview
Description
4,7,8-Trichloro-2-phenylquinoline is a chemical compound with the molecular formula C15H8Cl3N. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, industrial chemistry, and synthetic organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,8-Trichloro-2-phenylquinoline can be achieved through various methods. One common approach involves the reaction of 2-phenylquinoline with chlorine in the presence of a catalyst. This reaction typically occurs under controlled temperature and pressure conditions to ensure the selective chlorination at the 4, 7, and 8 positions of the quinoline ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the production of unwanted by-products. The use of advanced catalytic systems and optimized reaction conditions are crucial for efficient industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
4,7,8-Trichloro-2-phenylquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully reduced quinoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild to moderate conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted quinoline derivatives, while oxidation and reduction reactions can produce quinoline derivatives with different oxidation states .
Scientific Research Applications
4,7,8-Trichloro-2-phenylquinoline has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential antibacterial, antifungal, and antiviral activities.
Biological Research: The compound is used in studies to understand the biological activity of quinoline derivatives and their interactions with biological targets.
Industrial Chemistry: It serves as an intermediate in the synthesis of other complex organic compounds used in various industrial applications.
Mechanism of Action
The mechanism of action of 4,7,8-Trichloro-2-phenylquinoline involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of bacterial enzymes, thereby exhibiting antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline: A non-chlorinated derivative of quinoline with similar structural features.
4,7-Dichloroquinoline: A quinoline derivative with two chlorine atoms at the 4 and 7 positions.
8-Chloroquinoline: A quinoline derivative with a single chlorine atom at the 8 position.
Uniqueness
4,7,8-Trichloro-2-phenylquinoline is unique due to the presence of three chlorine atoms at specific positions on the quinoline ring. This unique substitution pattern imparts distinct chemical and biological properties to the compound, making it valuable for various research and industrial applications .
Properties
CAS No. |
1156271-47-4 |
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Molecular Formula |
C15H8Cl3N |
Molecular Weight |
308.6 g/mol |
IUPAC Name |
4,7,8-trichloro-2-phenylquinoline |
InChI |
InChI=1S/C15H8Cl3N/c16-11-7-6-10-12(17)8-13(19-15(10)14(11)18)9-4-2-1-3-5-9/h1-8H |
InChI Key |
ZQGSYFBFTZAGDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3Cl)Cl)C(=C2)Cl |
Origin of Product |
United States |
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